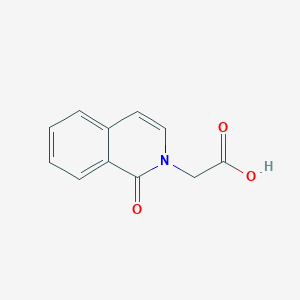

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid

Overview

Description

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features an isoquinoline ring system with an acetic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-formylbenzoic acid as a starting material, which undergoes cyclization to form the isoquinoline ring. The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like water, which facilitate the intramolecular cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyisoquinoline derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Hydroxyisoquinoline derivatives.

Substitution: Esters or amides of this compound.

Scientific Research Applications

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.

3,4-Dihydroisoquinolin-1(2H)-one: Exhibits antioomycete activity and is used in agricultural applications.

2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Evaluated for antileishmanial efficacy .

Uniqueness: 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoquinoline ring with an acetic acid moiety allows for versatile chemical modifications and diverse applications in research and industry.

Biological Activity

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid, a derivative of isoquinoline, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. The exploration of its biological activity encompasses antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 59139-93-4

- Molecular Formula : C11H9NO3

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in vitro. In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the table below:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

This indicates that the compound may modulate inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound were evaluated in various cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or modulate cell signaling cascades associated with cancer progression. Further studies are required to elucidate these mechanisms fully.

Case Studies and Research Findings

A notable study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of isoquinoline-based compounds, including this compound. These derivatives were screened for various biological activities, reinforcing the potential therapeutic applications of this class of compounds .

In another investigation, researchers utilized this compound as part of a multi-component reaction framework to synthesize novel bioactive molecules, demonstrating its versatility in medicinal chemistry .

Properties

IUPAC Name |

2-(1-oxoisoquinolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)7-12-6-5-8-3-1-2-4-9(8)11(12)15/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAQTXRPPCAWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348870 | |

| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59139-93-4 | |

| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.